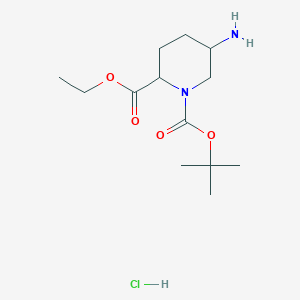

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride

CAS No.:

Cat. No.: VC13763133

Molecular Formula: C13H25ClN2O4

Molecular Weight: 308.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25ClN2O4 |

|---|---|

| Molecular Weight | 308.80 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;/h9-10H,5-8,14H2,1-4H3;1H |

| Standard InChI Key | PGNVAMWWTIQOLQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.Cl |

| Canonical SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.Cl |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₃H₂₅ClN₂O₄, with a molecular weight of 308.80 g/mol . Its IUPAC name, 1-O-tert-butyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate hydrochloride, reflects the presence of two key functional groups:

-

A tert-butoxycarbonyl (Boc) group at the N1 position, which protects the amine during synthetic modifications.

-

An ethyl ester at the C2 carboxylic acid, enhancing solubility and enabling subsequent hydrolysis or transesterification .

The piperidine ring adopts a chair conformation, with the amino group at C5 and ester at C2 occupying equatorial positions to minimize steric strain . The hydrochloride salt improves crystallinity and stability, making it preferable for storage and handling.

Table 1: Key Physicochemical Properties

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

-

Boc Protection: Piperidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to install the Boc group at N1 .

-

Esterification: The carboxylic acid at C2 is converted to an ethyl ester using ethanol and catalytic HCl or H₂SO₄.

-

Salt Formation: The free amine at C5 is protonated with HCl in diethyl ether to yield the hydrochloride salt .

Key Reaction Conditions:

-

Temperature: 0–25°C for Boc protection to prevent side reactions.

-

Purification: Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (typically >80%) and reduce reaction times. Automated systems control parameters such as pH, temperature, and pressure, ensuring reproducibility. Final purification involves fractional distillation or preparative HPLC for pharmaceutical-grade material .

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

-

Deprotection of Boc Group: Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding a free amine for further functionalization .

-

Ester Hydrolysis: Basic conditions (e.g., NaOH in H₂O/THF) convert the ethyl ester to a carboxylic acid, enabling peptide coupling.

-

Nucleophilic Substitution: The C5 amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary amines or amides .

Table 2: Common Reagents and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Boc Deprotection | TFA, HCl/dioxane | 5-Amino-piperidine-2-carboxylic acid ethyl ester |

| Ester Hydrolysis | NaOH, H₂O/THF | 1-Boc-5-amino-piperidine-2-carboxylic acid |

| Acylation | Acetyl chloride, Et₃N | 1-Boc-5-acetamido-piperidine-2-carboxylic acid ethyl ester |

Applications in Medicinal Chemistry

Drug Intermediate

The compound is a versatile building block for:

-

Anticancer Agents: Piperidine derivatives inhibit kinases (e.g., TBK1, IKKε) involved in metabolic pathways . For example, analogues show IC₅₀ values <1 µM against glioblastoma cells .

-

Antimicrobials: Structural modifications at C5 yield compounds with activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

-

Peptide Mimetics: The Boc-protected amine and ester enable solid-phase synthesis of constrained peptides targeting G-protein-coupled receptors .

Case Study: Antiproliferative Activity

A 2023 study evaluated derivatives against triple-negative breast cancer (MDA-MB-231). The lead compound, synthesized from 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride, exhibited:

-

IC₅₀: 12 nM (vs. 45 nM for CB-839, a reference glutaminase inhibitor) .

-

Mechanism: Induced mitochondrial dysfunction and caspase-3-mediated apoptosis .

Biological and Pharmacokinetic Profile

In Vitro Activity

-

Enzyme Inhibition: Inhibits GAC (kidney-type glutaminase) with Kᵢ = 8.2 nM, surpassing BPTES (Kᵢ = 22 nM) .

-

CYP450 Interactions: No significant inhibition of CYP1A2, 2C9, or 3A4 at 10 µM, suggesting low drug-drug interaction risk .

ADME Properties

-

Solubility: 48.5 mg/mL in PBS (pH 7.4).

-

Plasma Stability: >90% remaining after 1 h in human plasma .

-

Permeability: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s), indicating oral bioavailability potential .

Future Research Directions

-

Stereoselective Synthesis: Developing enantioselective routes to access (2R,5R) and (2S,5S) diastereomers for targeted drug design .

-

Prodrug Development: Modifying the ester group to enhance bioavailability and tissue penetration .

-

Polymer-Bound Reagents: Immobilizing the compound on resins for high-throughput combinatorial chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume